molecular formula C19H15NO2 B13144056 2-Hydroxy-N,N-diphenylbenzamide CAS No. 62892-76-6

2-Hydroxy-N,N-diphenylbenzamide

Cat. No.: B13144056
CAS No.: 62892-76-6
M. Wt: 289.3 g/mol
InChI Key: AFQVBCVDQCIALC-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-diphenylbenzamide is an organic compound with the molecular formula C13H11NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-N,N-diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-diphenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N,N-diphenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

2-Hydroxy-N,N-diphenylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62892-76-6

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-hydroxy-N,N-diphenylbenzamide

InChI

InChI=1S/C19H15NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H

InChI Key

AFQVBCVDQCIALC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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